molecular formula C13H14N2O3S B3569441 Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- CAS No. 126790-86-1

Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)-

Cat. No.: B3569441
CAS No.: 126790-86-1
M. Wt: 278.33 g/mol
InChI Key: WCWXWAXHCRDKBZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with a methoxy group and a pyridinylmethyl group

Properties

IUPAC Name

4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-2-4-13(5-3-12)19(16,17)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXWAXHCRDKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232172
Record name 4-Methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126790-86-1
Record name 4-Methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126790-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of benzenesulfonamide derivatives in cancer treatment, particularly through the inhibition of carbonic anhydrases (CAs), which are enzymes often overexpressed in tumors.

Case Studies

  • A study synthesized a series of 4-thiazolone-based benzenesulfonamides that exhibited potent anti-proliferative activity against various breast cancer cell lines. The most active compounds were further evaluated for their apoptosis-inducing capabilities .
  • Another investigation focused on the structural modifications of benzenesulfonamides to enhance their anticancer activity while maintaining selectivity towards CA IX, demonstrating promising results in preclinical models .

Antimicrobial Applications

Benzenesulfonamide derivatives also exhibit significant antimicrobial properties, making them potential candidates for treating bacterial infections.

Case Studies

  • Research indicated that specific benzenesulfonamide derivatives could inhibit biofilm formation by more than 79%, suggesting their potential use in treating biofilm-associated infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, benzenesulfonamide derivatives have been explored for various other therapeutic uses:

Neurological Disorders

  • Some studies suggest that these compounds may have applications in treating epilepsy and glaucoma due to their ability to modulate enzyme activity related to these conditions .

Pharmacokinetic Properties

  • Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that many synthesized derivatives possess favorable pharmacokinetic profiles, enhancing their viability as therapeutic agents .

Data Table: Summary of Key Findings

ApplicationMechanismKey CompoundsEfficacy/Results
AnticancerCA IX inhibition4eInduces apoptosis in MDA-MB-231 cells
4g, 4hSelective inhibition with reduced side effects
AntimicrobialInhibition of bacterial CAs4g80.69% inhibition against S. aureus
Anti-biofilm activity4h79.46% inhibition against biofilm formation
NeurologicalModulation of enzyme activityVariousPotential applications in epilepsy and glaucoma

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-morpholinyl)phenylbenzenesulfonamide
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • Sulfamonomethoxine

Uniqueness

Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

Benzenesulfonamide derivatives, particularly 4-methoxy-N-(4-pyridinylmethyl)-, have garnered significant attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. These compounds have been investigated for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The specific derivative 4-methoxy-N-(4-pyridinylmethyl)- has shown promising results in several studies.

The biological activity of benzenesulfonamides is often attributed to their ability to inhibit specific enzymes or receptors involved in disease processes. For instance:

  • Carbonic Anhydrase Inhibition : Research indicates that some benzenesulfonamides exhibit potent inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. These enzymes play crucial roles in tumor growth and metastasis. The compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II .
  • Progesterone Receptor Antagonism : Derivatives of benzenesulfonamide have also been identified as nonsteroidal progesterone receptor antagonists. These compounds can inhibit the active conformation of the progesterone receptor, which is significant in treating conditions like endometriosis and breast cancer .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various cell lines:

  • Apoptosis Induction : In studies involving MDA-MB-231 breast cancer cells, 4-methoxy-N-(4-pyridinylmethyl)- induced apoptosis with a notable increase in annexin V-FITC-positive cells, suggesting a mechanism that promotes programmed cell death .
  • Cell Proliferation Inhibition : The compound exhibited potent anti-proliferative effects across different cancer cell lines, with significant reductions in cell viability observed at low concentrations.

Antimicrobial Activity

Benzenesulfonamides have also been evaluated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound showed promising results against various bacterial strains. For example, it inhibited Staphylococcus aureus growth significantly at concentrations around 50 µg/mL .
  • Biofilm Formation : The ability to inhibit biofilm formation was noted as well, with certain derivatives demonstrating up to 79% inhibition against Klebsiella pneumoniae .

Research Findings and Case Studies

Several studies have explored the biological activity of benzenesulfonamide derivatives:

StudyFindings
Demonstrated strong inhibition of CA IX and significant apoptosis induction in MDA-MB-231 cells.
Identified as a novel class of PR antagonists with submicromolar IC50 values.
Evaluated perfusion pressure effects in isolated rat heart models, indicating cardiovascular implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonamide, 4-methoxy-N-(4-pyridinylmethyl)-
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